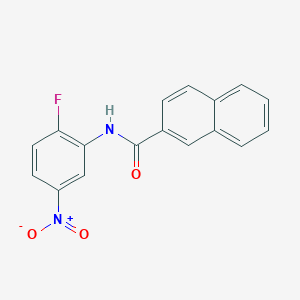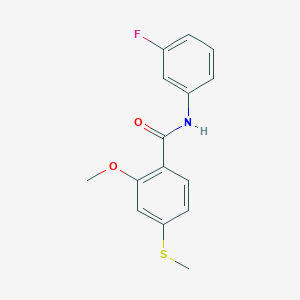
3-(4-chlorophenyl)-N-(4-fluorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-N-(4-fluorophenyl)acrylamide is a chemical compound that has been widely researched for its potential applications in the field of medicinal chemistry. This compound is also known as CF3 and is a member of the acrylamide family. Its unique chemical structure has made it a subject of interest for researchers looking to develop new drugs and treatments for a variety of diseases.
作用機序
The mechanism of action of 3-(4-chlorophenyl)-N-(4-fluorophenyl)acrylamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. This inhibition can lead to a variety of biochemical and physiological effects, including the suppression of inflammation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-chlorophenyl)-N-(4-fluorophenyl)acrylamide are diverse and depend on the specific disease or condition being treated. Some of the most notable effects include the inhibition of tumor growth and the reduction of inflammation in the body. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 3-(4-chlorophenyl)-N-(4-fluorophenyl)acrylamide in lab experiments is its versatility. This compound can be used in a variety of assays and experiments to study the mechanisms of disease and test potential therapeutic agents. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments and require specialized handling procedures.
将来の方向性
There are many potential future directions for research on 3-(4-chlorophenyl)-N-(4-fluorophenyl)acrylamide. Some of the most promising areas of investigation include the development of new therapeutic agents based on this compound, the study of its mechanisms of action in various diseases, and the exploration of its potential as a tool for drug discovery. Additionally, researchers may seek to optimize the synthesis of this compound and develop new methods for its production.
合成法
The synthesis of 3-(4-chlorophenyl)-N-(4-fluorophenyl)acrylamide is a complex process that requires specialized knowledge and equipment. One of the most common methods for synthesizing this compound involves the use of a palladium-catalyzed coupling reaction between 4-chloroaniline and 4-fluorobenzyl bromide. This reaction produces an intermediate product that is then converted to 3-(4-chlorophenyl)-N-(4-fluorophenyl)acrylamide through a series of additional steps.
科学的研究の応用
The scientific research application of 3-(4-chlorophenyl)-N-(4-fluorophenyl)acrylamide is primarily focused on its potential as a therapeutic agent. This compound has been shown to have activity against a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. Researchers are also investigating its potential as a tool for studying the mechanisms of disease and developing new treatments.
特性
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO/c16-12-4-1-11(2-5-12)3-10-15(19)18-14-8-6-13(17)7-9-14/h1-10H,(H,18,19)/b10-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXVLFJLZIBVCU-XCVCLJGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[benzyl(4-fluorobenzyl)amino]carbonothioyl}glycine](/img/structure/B5821904.png)

![N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide](/img/structure/B5821913.png)
![methyl 2-[(3-ethoxybenzoyl)amino]benzoate](/img/structure/B5821918.png)

![N-[(2-hydroxy-7-methoxy-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5821941.png)
![N-[4-(4-propionyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B5821949.png)

![N-{2-[(2-oxo-2-phenylethyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5821978.png)

![N-(4-chlorophenyl)-2-[(4-methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5822003.png)
![3-(2-furyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5822008.png)
![3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5822013.png)